4,5-Dimethylthiazole-N-oxide-S-oxide 4,5-Dimethylthiazole-N-oxide-S-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1811522
InChI: InChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3
SMILES:
Molecular Formula: C5H7NO2S
Molecular Weight: 145.18 g/mol

4,5-Dimethylthiazole-N-oxide-S-oxide

CAS No.:

Cat. No.: VC1811522

Molecular Formula: C5H7NO2S

Molecular Weight: 145.18 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylthiazole-N-oxide-S-oxide -

Specification

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
IUPAC Name 4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide
Standard InChI InChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3
Standard InChI Key RALPCBXACRAYDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(S(=O)C=[N+]1[O-])C

Introduction

Chemical Structure and Properties

4,5-Dimethylthiazole-N-oxide-S-oxide (DMTNOSO) is characterized by its thiazole ring structure with methyl group substitutions at positions 4 and 5, with both the nitrogen and sulfur atoms in the ring oxidized. The compound has the following key properties:

PropertyValue
Molecular FormulaC₅H₇NO₂S
Molecular Weight145.18 g/mol
IUPAC Name4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide
Standard InChIInChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3
InChIKeyRALPCBXACRAYDQ-UHFFFAOYSA-N
Canonical SMILESCC1=C(S(=O)C=[N+]1[O-])C
Physical StateSolid

The structure features a thiazole ring with both the nitrogen and sulfur atoms oxidized, distinguishing it from the related compound 4,5-Dimethylthiazole S-oxide which has only the sulfur atom oxidized .

Synthesis and Chemical Transformations

4,5-Dimethylthiazole-N-oxide-S-oxide is primarily synthesized through oxidation reactions of its parent compound. The most common synthesis pathway involves:

Oxidation of 4,5-Dimethylthiazole

The compound can be synthesized through the oxidation of 4,5-dimethylthiazole using appropriate oxidizing agents. This typically involves a two-step oxidation process:

  • First oxidation: Formation of the S-oxide intermediate

  • Second oxidation: Formation of the N-oxide on the thiazole nitrogen

Common oxidizing agents used in this process include hydrogen peroxide and other peroxide-based reagents. The specific oxidation conditions must be carefully controlled to achieve selective oxidation of both the sulfur and nitrogen atoms.

Chemical Reactivity

The presence of both N-oxide and S-oxide functional groups contributes to the compound's distinct chemical reactivity. These oxidized centers can participate in various chemical transformations:

  • Reduction reactions (particularly important in biological systems)

  • Nucleophilic substitution reactions

  • Potential participation in cycloaddition reactions

Research into enamine N-oxides, which share some structural similarities with the N-oxide portion of DMTNOSO, has shown that these functional groups can be reduced to release leaving groups and form electrophiles, suggesting potential parallels in reactivity .

Biological Significance

As a Metabolite of Chlormethiazole

The most well-documented biological role of 4,5-Dimethylthiazole-N-oxide-S-oxide is as a major metabolite of chlormethiazole (CMZ) in humans. Chlormethiazole is a sedative, hypnotic, anticonvulsant, and anxiolytic drug that has been used clinically for various conditions including alcohol withdrawal, epilepsy, and insomnia .

Chlormethiazole is primarily metabolized in the liver, with 4,5-Dimethylthiazole-N-oxide-S-oxide being one of its major metabolites. A study published in Xenobiotica specifically identified this compound as a significant metabolite of chlormethiazole in humans .

The metabolic pathway involves:

  • Initial metabolism of chlormethiazole

  • Formation of intermediate metabolites

  • Further oxidation to form 4,5-Dimethylthiazole-N-oxide-S-oxide

The pharmacokinetics research indicates that chlormethiazole is almost exclusively eliminated by hepatic metabolism, and its bodily distribution follows a two-compartment model. The clearance of the drug in healthy adult males following intravenous infusions has been estimated at 1.15 L/min with a half-life of approximately 289 minutes for phase 1 and 253 minutes for phase 2 .

Pharmacological Context

Understanding the formation and properties of 4,5-Dimethylthiazole-N-oxide-S-oxide is important in the broader context of chlormethiazole pharmacology. Chlormethiazole has been investigated for various clinical applications:

  • As a neuroprotective agent in stroke models

  • In the management of status epilepticus

  • For sedation, particularly in elderly patients

  • Potential role in coronary artery bypass surgery

The metabolism of chlormethiazole to 4,5-Dimethylthiazole-N-oxide-S-oxide represents a significant elimination pathway for the drug. This is particularly relevant in patients with hepatic impairment, where metabolism may be compromised, potentially leading to altered drug clearance and increased risk of side effects .

Analytical Detection and Characterization

Several analytical methods have been employed to detect and characterize 4,5-Dimethylthiazole-N-oxide-S-oxide in biological samples and research settings:

Chromatographic Methods

Gas chromatography–mass spectrometry (GC-MS) and gas chromatography with olfactory detection (GC-O) have been used to identify and characterize the compound. In a study examining odor compounds in used disposable absorbent products, GC-O and GC-MS analyses were employed to identify various compounds, including thiazole derivatives .

Mass Spectrometry

Mass spectrometric methods provide detailed structural information through fragmentation patterns. The compound's molecular weight of 145.18 g/mol and distinctive fragmentation pattern associated with the thiazole ring structure and oxide groups facilitate its identification.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is valuable for structural confirmation and purity assessment of 4,5-Dimethylthiazole-N-oxide-S-oxide, providing information about the positions of the methyl substituents and the oxidation status of the nitrogen and sulfur atoms.

Olfactory Properties and Applications

An interesting aspect of 4,5-Dimethylthiazole-N-oxide-S-oxide is its potential olfactory properties. Research has identified related compounds such as 4,5-Dimethylthiazole-S-oxide as having pungent, onion-like odors .

In a study examining odor compounds in used disposable absorbent products, thiazole derivatives including 4,5-Dimethylthiazole-S-oxide were identified as key odorants. While this specific study focuses more on the S-oxide rather than the N-oxide-S-oxide, it suggests potential relevance of these compounds in odor chemistry .

This points to possible applications in:

  • Olfactory research

  • Flavor and fragrance development

  • Analytical standards for odor assessment

Research Applications and Future Directions

Metabolite Studies

The identification and characterization of 4,5-Dimethylthiazole-N-oxide-S-oxide as a metabolite of chlormethiazole underscores its importance in metabolic studies. Future research might focus on:

  • Quantitative assessment of metabolite formation under various conditions

  • Correlation between metabolite levels and pharmacological effects

  • Potential use as a biomarker for chlormethiazole administration or metabolism

Structural and Reactivity Studies

The unique structure of 4,5-Dimethylthiazole-N-oxide-S-oxide, with both N-oxide and S-oxide functional groups, presents opportunities for studying the chemical reactivity and properties of these functional groups in combination. Research on enamine N-oxides has shown that these structures can undergo reduction to release leaving groups and form electrophiles, suggesting potential areas for further investigation with this compound .

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